Cas no 941900-66-9 (4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-(4-methylphenyl)butanamide)

4-(N-Methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-(4-methylphenyl)butanamide is a specialized anthraquinone-based sulfonamide derivative with potential applications in organic synthesis and materials science. Its structure combines a reactive anthraquinone core with a sulfonamide linker and a butanamide tail, offering versatility in functionalization and intermolecular interactions. The compound's conjugated system may confer photochemical or electrochemical activity, making it suitable for dye synthesis or charge-transfer applications. The N-methyl and p-tolyl substituents enhance solubility and steric tuning, while the sulfonamide group provides a site for further derivatization. This molecular architecture suggests utility in designing advanced materials with tailored electronic or optical properties.
4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-(4-methylphenyl)butanamide structure
941900-66-9 structure
Product Name:4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-(4-methylphenyl)butanamide
CAS No:941900-66-9
MF:C26H24N2O5S
MW:476.544165611267
CID:6025180
PubChem ID:18593160
Update Time:2025-10-23

4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-(4-methylphenyl)butanamide Chemical and Physical Properties

Names and Identifiers

    • 4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-(4-methylphenyl)butanamide
    • AKOS024481188
    • F3247-0147
    • 4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-(p-tolyl)butanamide
    • 941900-66-9
    • 4-[(9,10-dioxoanthracen-2-yl)sulfonyl-methylamino]-N-(4-methylphenyl)butanamide
    • Inchi: 1S/C26H24N2O5S/c1-17-9-11-18(12-10-17)27-24(29)8-5-15-28(2)34(32,33)19-13-14-22-23(16-19)26(31)21-7-4-3-6-20(21)25(22)30/h3-4,6-7,9-14,16H,5,8,15H2,1-2H3,(H,27,29)
    • InChI Key: YJHVOUGIFGYKMT-UHFFFAOYSA-N
    • SMILES: S(C1C=CC2C(C3C=CC=CC=3C(C=2C=1)=O)=O)(N(C)CCCC(NC1C=CC(C)=CC=1)=O)(=O)=O

Computed Properties

  • Exact Mass: 476.14059304g/mol
  • Monoisotopic Mass: 476.14059304g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 7
  • Complexity: 874
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 109Ų

4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-(4-methylphenyl)butanamide Pricemore >>

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Additional information on 4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-(4-methylphenyl)butanamide

Recent Advances in the Study of 4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-(4-methylphenyl)butanamide (CAS: 941900-66-9)

The compound 4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-(4-methylphenyl)butanamide (CAS: 941900-66-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its anthraquinone sulfonamide core, has shown promising potential in various therapeutic applications, particularly in the areas of anticancer and anti-inflammatory drug development. Recent studies have focused on elucidating its mechanism of action, optimizing its pharmacological properties, and exploring its structure-activity relationships (SAR).

One of the key findings from recent research is the compound's ability to inhibit specific protein-protein interactions (PPIs) involved in cancer cell proliferation. In vitro studies have demonstrated that 941900-66-9 effectively targets the interaction between p53 and MDM2, a critical pathway in tumor suppression. This inhibition leads to the stabilization of p53 and subsequent activation of apoptosis in cancer cells. The compound's unique structural features, including the anthraquinone moiety, contribute to its high binding affinity and selectivity for MDM2.

Further investigations into the pharmacokinetic properties of 941900-66-9 have revealed its favorable bioavailability and metabolic stability. Advanced formulation techniques, such as nanoparticle encapsulation, have been employed to enhance its solubility and tissue distribution. These improvements have significantly increased the compound's therapeutic index, making it a viable candidate for preclinical development. Additionally, recent in vivo studies have shown reduced toxicity profiles compared to earlier analogs, highlighting its potential for clinical translation.

Another area of interest is the compound's anti-inflammatory properties. Research has indicated that 941900-66-9 modulates the NF-κB signaling pathway, a central regulator of inflammatory responses. By inhibiting the nuclear translocation of NF-κB, the compound effectively reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6. This dual functionality—targeting both cancer and inflammation—positions 941900-66-9 as a multifunctional therapeutic agent with broad applications.

Recent synthetic efforts have focused on derivatizing the core structure of 941900-66-9 to improve its efficacy and reduce off-target effects. Structure-activity relationship (SAR) studies have identified key modifications, such as the introduction of halogen atoms or alkyl groups, that enhance binding affinity and metabolic stability. These findings have paved the way for the development of next-generation analogs with improved therapeutic profiles.

In conclusion, the latest research on 4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-(4-methylphenyl)butanamide (CAS: 941900-66-9) underscores its potential as a versatile and potent therapeutic agent. Its ability to target critical pathways in cancer and inflammation, combined with its favorable pharmacokinetic properties, makes it a promising candidate for further development. Future studies will likely focus on advancing its preclinical evaluation and exploring its potential in combination therapies.

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